molecular formula C4H7IO B1321374 3-(Iodomethyl)oxetane CAS No. 1003013-77-1

3-(Iodomethyl)oxetane

Cat. No.: B1321374
CAS No.: 1003013-77-1
M. Wt: 198 g/mol
InChI Key: IVGHNOLTTATVRF-UHFFFAOYSA-N
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Description

3-(Iodomethyl)oxetane is a useful research compound. Its molecular formula is C4H7IO and its molecular weight is 198 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxetane Chemistry in Drug Discovery

Oxetanes, such as 3-(Iodomethyl)oxetane, are increasingly recognized for their unique properties in drug discovery. They have been shown to be bioisosteres for the geminal dimethyl group and the carbonyl group. This characteristic allows for diverse structural modifications in drug molecules, improving properties like solubility and metabolic stability. For instance, Hamzik and Brubaker (2010) described a method to access diverse 3-aminooxetanes, highlighting the utility of oxetanes in medicinal chemistry (Hamzik & Brubaker, 2010). Similarly, Wuitschik et al. (2010) noted that replacing common functionalities like gem-dimethyl or carbonyl groups with an oxetane can significantly improve a drug's aqueous solubility and metabolic stability (Wuitschik et al., 2010).

Synthesis and Reactivity

Oxetanes are versatile building blocks in synthetic chemistry. Guo et al. (2016) developed a one-pot reaction strategy for the coupling of oxetanes with carbon dioxide and amines, producing functionalized carbamates. This methodology is particularly relevant for synthesizing pharmaceutically relevant carbamates (Guo et al., 2016). Additionally, Ye, He, and Zhang (2010) presented a general method for synthesizing various oxetan-3-ones, a substrate valuable in drug discovery (Ye, He, & Zhang, 2010).

Protein Modification

Oxetanes have also found application in protein modification. Boutureira et al. (2017) demonstrated a simple method for incorporating oxetanes into proteins through chemoselective alkylation of cysteine. This advancement opens avenues for identifying novel drug candidates with improved properties (Boutureira et al., 2017).

Polymer Synthesis

In the field of polymer synthesis, oxetane derivatives have been usedto create a variety of polyether glycols and other polymers. Bellinghiere et al. (2015) discussed the role of C(3)-substituted oxetanes in delivering polyether glycols with pendant substituents, highlighting their significance in polymer synthesis and pharmaceutical applications (Bellinghiere et al., 2015). Moreover, Darensbourg, Moncada, and Wei (2011) reported on the coupling reactions of several oxetane derivatives with carbon dioxide, showcasing their utility in producing aliphatic polycarbonates (Darensbourg, Moncada, & Wei, 2011).

Energetic Materials

The application of oxetanes extends into the development of energetic materials. Born et al. (2021) synthesized 3,3-dinitratooxetane, a solid-state oxidizer with high oxygen content, demonstrating the potential of oxetane derivatives in creating novel monomers and polymers for energetic applications (Born et al., 2021).

Safety and Hazards

3-(Iodomethyl)oxetane is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have been shown to improve the physicochemical properties of drug compounds, making them a potentially useful new design element .

Biochemical Analysis

Biochemical Properties

3-(Iodomethyl)oxetane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It is known to interact with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . Additionally, this compound can act as an alkylating agent, modifying the structure and function of proteins by forming covalent bonds with amino acid residues .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compoundFor instance, it has been observed to induce oxidative stress in certain cell types, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This alkylation process can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . The degradation products may also have biological effects, which need to be considered in long-term studies. In vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse outcomes. Studies in animal models have shown that high doses of this compound can induce oxidative stress, inflammation, and tissue damage . Additionally, threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . It is essential to carefully determine the appropriate dosage to minimize adverse effects while achieving the desired biological outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules . These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, this compound can affect the activity of key metabolic enzymes, thereby altering the balance of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to various cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes

Properties

IUPAC Name

3-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHNOLTTATVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614110
Record name 3-(Iodomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003013-77-1
Record name 3-(Iodomethyl)oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003013-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Iodomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(iodomethyl)oxetane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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